6-(Diisopropylamino)pyridazin-3-ol

Descripción general

Descripción

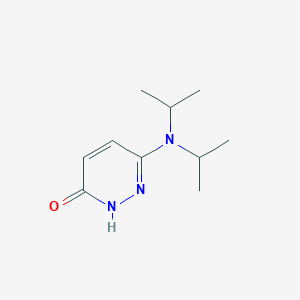

6-(Diisopropylamino)pyridazin-3-ol is a chemical compound with the molecular formula C10H17N3O. It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of pyridazine derivatives, which includes 6-(Diisopropylamino)pyridazin-3-ol, involves various methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis

The molecular structure of 6-(Diisopropylamino)pyridazin-3-ol is characterized by the presence of a pyridazin-3-ol core with two isopropylamine groups attached to the 6th position .Chemical Reactions Analysis

Pyridazine derivatives, including 6-(Diisopropylamino)pyridazin-3-ol, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical And Chemical Properties Analysis

6-(Diisopropylamino)pyridazin-3-ol has a molecular weight of 195.26 g/mol. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Diisopropylamino)pyridazin-3-ol: is a derivative of pyridazinone, a compound known for its diverse pharmacological activities. In medicinal chemistry, this compound can be used as a building block for designing new drugs due to its easy functionalization at various ring positions . It has been associated with a wide range of pharmacological effects, including antihypertensive , anti-inflammatory , and analgesic activities .

Agriculture

In the agricultural sector, pyridazinone derivatives, including 6-(Diisopropylamino)pyridazin-3-ol , are recognized for their herbicidal and antifeedant properties . These compounds can be synthesized to create agrochemicals that protect crops from pests and weeds, contributing to increased agricultural productivity.

Material Science

The versatility of pyridazinone derivatives extends to material science, where these compounds can be used to develop new materials with specific properties. The functional groups in 6-(Diisopropylamino)pyridazin-3-ol allow for the creation of polymers or coatings with potential applications in various industries .

Environmental Science

In environmental science, the study of pyridazinone derivatives like 6-(Diisopropylamino)pyridazin-3-ol can lead to the development of chemicals that are less harmful to the environment. These compounds could be engineered to degrade more easily or be less toxic, reducing their environmental impact .

Biochemistry

6-(Diisopropylamino)pyridazin-3-ol: plays a role in biochemistry research as a potential inhibitor or activator of biochemical pathways. Its structure allows it to interact with various enzymes and receptors, which can be useful in understanding disease mechanisms or developing therapeutic agents .

Pharmacology

In pharmacology, 6-(Diisopropylamino)pyridazin-3-ol is part of the pyridazinone class that has been reported to possess a broad spectrum of biological activities. It can be used to synthesize compounds with antimicrobial , antidepressant , anticancer , and antiplatelet properties, among others .

Analytical Chemistry

Analytical chemists can utilize 6-(Diisopropylamino)pyridazin-3-ol in the development of new analytical methods. Its unique chemical properties may aid in the detection and quantification of various substances in complex mixtures .

Chemical Engineering

In chemical engineering, 6-(Diisopropylamino)pyridazin-3-ol can be involved in process optimization for the synthesis of pharmaceuticals and agrochemicals. Its reactivity can be harnessed to improve yields and reduce by-products in industrial chemical reactions .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that pyridazinone derivatives, which include 6-(diisopropylamino)pyridazin-3-ol, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Diisopropylamino)pyridazin-3-ol may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its pharmacological activities .

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that the compound induces a variety of molecular and cellular changes .

Propiedades

IUPAC Name |

3-[di(propan-2-yl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZHPPFCQRBVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=NNC(=O)C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diisopropylamino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)